

Application of Tris-glycine buffers in SDS-PAGE electrophoresis.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycine phosphate

Cat. No.: B1230353

[Get Quote](#)

Application of Tris-Glycine Buffers in SDS-PAGE Electrophoresis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The most widely used method is the discontinuous buffer system developed by Laemmli, which employs Tris-glycine buffers.^{[1][2]} This system utilizes a stacking gel with a lower pH and acrylamide concentration to concentrate protein samples into sharp bands before they enter the resolving gel, which has a higher pH and acrylamide concentration for separation.^{[3][4]} The Tris-glycine buffer system, in conjunction with SDS, ensures that proteins migrate through the polyacrylamide matrix primarily as a function of their size, providing a reliable method for protein analysis, purity assessment, and molecular weight determination.^{[5][6]}

Principle of the Discontinuous Tris-Glycine Buffer System

The separation of proteins in a Tris-glycine SDS-PAGE system relies on a discontinuous buffer system, creating a moving boundary that stacks proteins into narrow bands.^[1] This "stacking effect" enhances resolution.^[1] The system consists of three key components: the stacking gel, the resolving gel, and the electrode running buffer, each with a distinct pH and ionic composition.

The key players in this system are chloride ions (from Tris-HCl in the gel buffers) and glycinate ions (from the Tris-glycine running buffer).^[3] Chloride ions act as the "leading" ions due to their high electrophoretic mobility, while glycinate ions are the "trailing" ions.^[7]

At the pH of the stacking gel (pH 6.8), glycine exists predominantly as a zwitterion with a near-neutral charge, causing it to migrate slowly.^[8] The highly mobile chloride ions move ahead, creating a zone of lower conductivity with a steep voltage gradient.^[6] This gradient sweeps the SDS-coated proteins, which have an intermediate mobility, and concentrates them into a very thin zone between the leading chloride ions and the trailing glycinate ions.^[6]

When this stacked procession reaches the resolving gel (pH 8.8), the higher pH causes the glycine to become fully negatively charged (glycinate), increasing its mobility.^[8] The glycinate ions then overtake the proteins and migrate behind the chloride front.^[9] Freed from the stacking effect, the proteins now move through the sieving matrix of the resolving gel and are separated based on their molecular weight.^[6]

Key Components and Their Functions

Component	Function
Tris (Tris(hydroxymethyl)aminomethane)	A buffering agent used to maintain a stable pH in the gel and running buffers. [3] Its pKa is around 8.1, making it effective in the pH ranges used for both stacking and resolving gels. [3]
Glycine	An amino acid that functions as the trailing ion in the discontinuous buffer system. [3] Its charge is pH-dependent, which is crucial for the stacking effect. [8]
SDS (Sodium Dodecyl Sulfate)	An anionic detergent that denatures proteins, disrupting their secondary, tertiary, and quaternary structures. [9] It coats proteins with a uniform negative charge, ensuring that their migration in the electric field is proportional to their molecular weight. [5]
Acrylamide/Bis-acrylamide	The building blocks of the polyacrylamide gel matrix. The concentration of acrylamide determines the pore size of the gel, which dictates the separation range of proteins. [5]
Ammonium Persulfate (APS) & TEMED	APS is the initiator and TEMED is the catalyst for the polymerization of the acrylamide and bis-acrylamide to form the gel matrix. [10]

Experimental Protocols

Buffer and Reagent Preparation

Table 1: Stock Solutions

Stock Solution	Composition	Preparation (for 1 L)
30% Acrylamide/Bis-acrylamide Solution (29:1)	290 g Acrylamide, 10 g N,N'-methylenebisacrylamide	Dissolve in deionized water and bring the final volume to 1 L. Store at 4°C in the dark. Caution: Acrylamide is a neurotoxin.
1.5 M Tris-HCl, pH 8.8 (Resolving Gel Buffer)	181.7 g Tris base	Dissolve in ~800 mL deionized water, adjust pH to 8.8 with HCl, and bring the final volume to 1 L. Store at 4°C.[11]
0.5 M Tris-HCl, pH 6.8 (Stacking Gel Buffer)	60.55 g Tris base	Dissolve in ~800 mL deionized water, adjust pH to 6.8 with HCl, and bring the final volume to 1 L. Store at 4°C.[11]
10% (w/v) SDS	100 g SDS	Dissolve in 900 mL deionized water with gentle stirring and bring to a final volume of 1 L. Store at room temperature.[11]
10% (w/v) Ammonium Persulfate (APS)	1 g APS	Dissolve in 10 mL deionized water. Prepare fresh daily.[11]
TEMED (N,N,N',N'-Tetramethylethylenediamine)	-	Store at 4°C, protected from light.

Table 2: Running and Sample Buffers

Buffer	Composition (1X)	Preparation of 10X Stock (for 1 L)
Tris-Glycine-SDS Running Buffer	25 mM Tris, 192 mM Glycine, 0.1% SDS, pH ~8.3	30.3 g Tris base, 144 g Glycine, 10 g SDS. Dissolve in deionized water and bring to 1 L. Do not adjust the pH. Dilute 1:10 with deionized water for use. [7] [12] [13]
2X Laemmli Sample Buffer	62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% Glycerol, 0.01% Bromophenol Blue	To prepare 10 mL: 2.5 mL of 0.5 M Tris-HCl pH 6.8, 2 mL of 10% SDS, 2 mL of Glycerol, 0.5 mL of 0.1% Bromophenol Blue, and adjust the volume to 10 mL with deionized water. Add β-mercaptoethanol to a final concentration of 5% (v/v) or DTT to 50 mM just before use. [7] [14]

Gel Casting Protocol

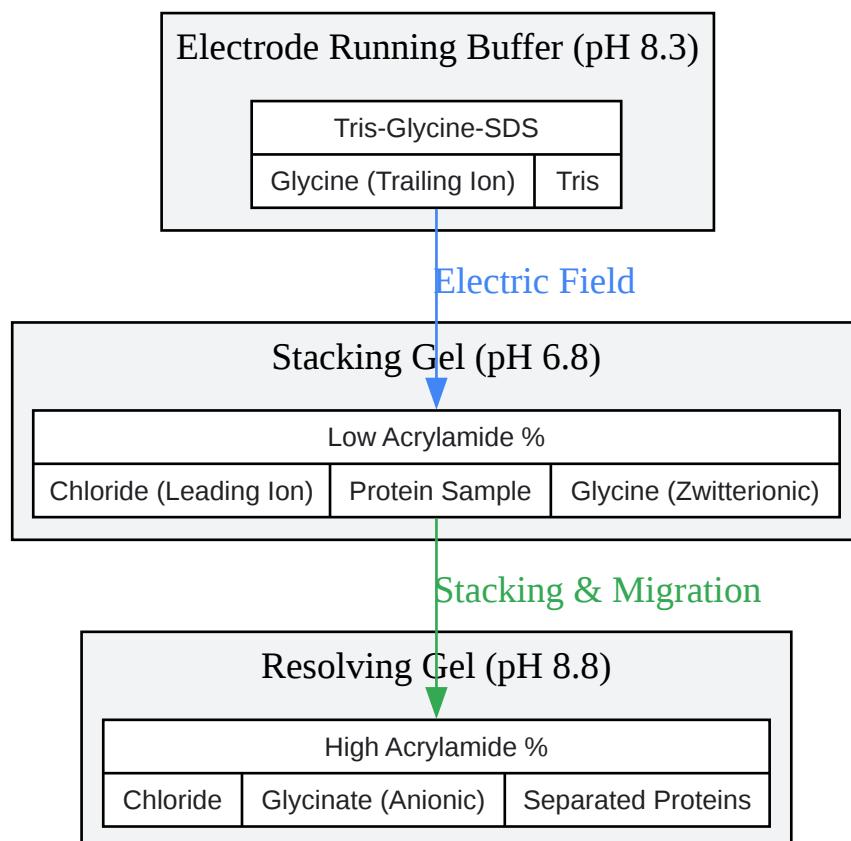
Table 3: Resolving and Stacking Gel Formulations (for one mini-gel)

Component	4% Stacking Gel	8% Resolving Gel	10% Resolving Gel	12% Resolving Gel	15% Resolving Gel
Deionized Water	3.05 mL	4.6 mL	3.9 mL	3.3 mL	2.3 mL
30% Acrylamide/Bis-acrylamide	0.65 mL	2.7 mL	3.3 mL	4.0 mL	5.0 mL
1.5 M Tris-HCl, pH 8.8	-	2.5 mL	2.5 mL	2.5 mL	2.5 mL
0.5 M Tris-HCl, pH 6.8	1.25 mL	-	-	-	-
10% SDS	50 µL	100 µL	100 µL	100 µL	100 µL
10% APS	25 µL	50 µL	50 µL	50 µL	50 µL
TEMED	5 µL	10 µL	10 µL	10 µL	10 µL
Total Volume	5 mL	10 mL	10 mL	10 mL	10 mL

Procedure:

- Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the gel casting apparatus according to the manufacturer's instructions.
- Prepare and Pour Resolving Gel:
 - In a small beaker or tube, mix the appropriate volumes of deionized water, 30% acrylamide/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS for the desired resolving gel percentage.[10]
 - Add the 10% APS and TEMED, gently swirl to mix, and immediately pour the solution into the gel cassette, leaving enough space for the stacking gel (approximately 1.5 cm).[10]

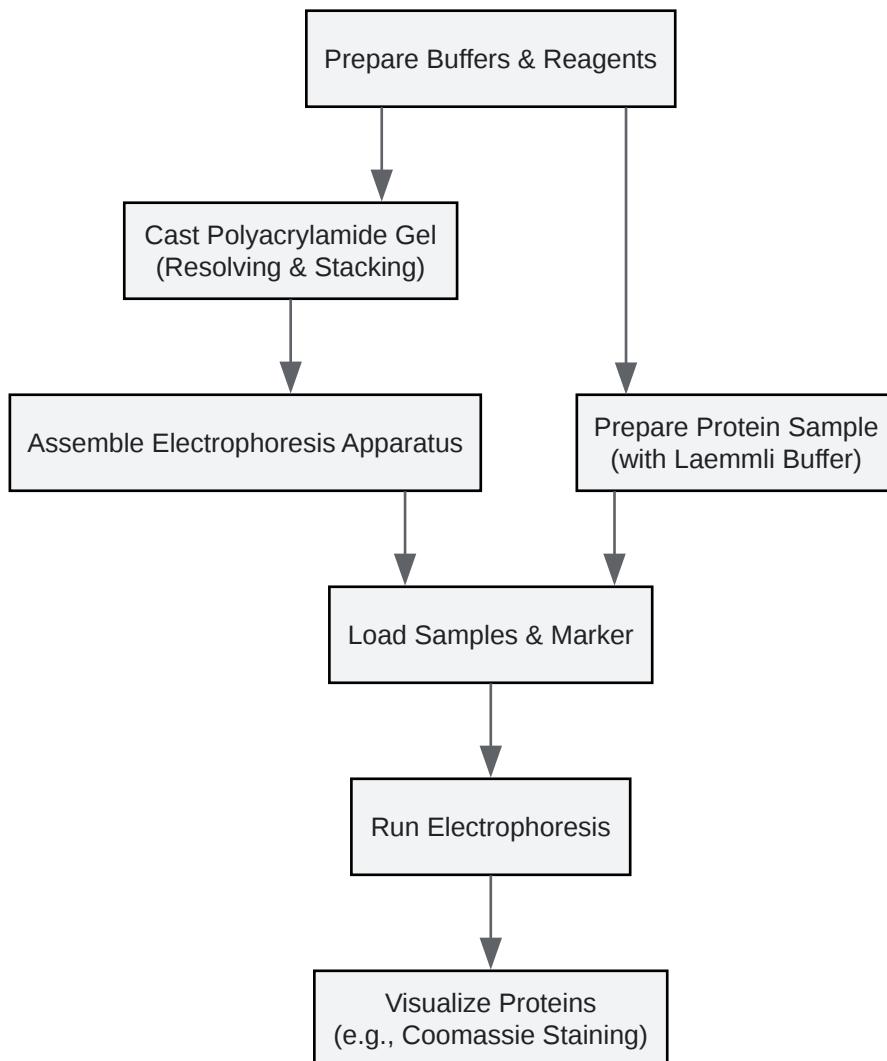
- Overlay the gel with a thin layer of water-saturated n-butanol or isopropanol to ensure a flat surface and prevent oxygen inhibition of polymerization.[4]
- Allow the gel to polymerize for 30-60 minutes.
- Prepare and Pour Stacking Gel:
 - Once the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water.
 - In a separate tube, mix the components for the stacking gel.[10]
 - Add 10% APS and TEMED, gently swirl, and pour the stacking gel solution on top of the polymerized resolving gel.
 - Immediately insert the comb, ensuring no air bubbles are trapped.
 - Allow the stacking gel to polymerize for 30-60 minutes.[4]


Electrophoresis Protocol

- Sample Preparation:
 - Mix your protein sample with an equal volume of 2X Laemmli sample buffer.
 - Heat the samples at 95-100°C for 5 minutes to facilitate denaturation and SDS binding.
- Electrophoresis Setup:
 - Remove the comb from the polymerized gel and rinse the wells with 1X Tris-Glycine-SDS running buffer.
 - Place the gel cassette into the electrophoresis tank.
 - Fill the inner and outer chambers of the tank with 1X Tris-Glycine-SDS running buffer.
- Sample Loading and Running:
 - Carefully load the prepared protein samples and a molecular weight marker into the wells.

- Connect the electrophoresis unit to a power supply and run the gel at a constant voltage or current. Typical running conditions for a mini-gel are 100-150 V for 60-90 minutes, or until the bromophenol blue dye front reaches the bottom of the gel.

Visualizations


Discontinuous Buffer System Principle

[Click to download full resolution via product page](#)

Caption: Principle of the discontinuous Tris-glycine buffer system.

SDS-PAGE Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for SDS-PAGE using a Tris-glycine system.

Troubleshooting and Considerations

- "Smiling" bands: This can be caused by uneven heat distribution. Running the gel at a lower voltage or in a cold room can help.
- Fuzzy or diffuse bands: This may result from improper gel polymerization, old running buffer, or protein degradation. Ensure fresh APS and high-quality reagents are used.
- Distorted bands: This can be due to high salt concentrations in the sample. Desalting the sample prior to loading may be necessary.

- Protein modification: The high pH of the resolving gel in the Laemmli system can sometimes lead to protein modifications like deamination or alkylation.[\[1\]](#) For sensitive proteins, alternative buffer systems like Bis-Tris may be considered.

Conclusion

The Tris-glycine buffer system remains a cornerstone of protein analysis due to its reliability, cost-effectiveness, and high resolution.[\[1\]](#) By understanding the principles behind the discontinuous buffer system and following standardized protocols, researchers can consistently achieve high-quality separation of proteins, which is critical for a wide range of applications in basic research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Overview of Electrophoresis | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Gel Preparation for SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 5. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. www2.nau.edu [www2.nau.edu]
- 11. med.upenn.edu [med.upenn.edu]
- 12. laboratorynotes.com [laboratorynotes.com]

- 13. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. bio-rad.com [bio-rad.com]
- To cite this document: BenchChem. [Application of Tris-glycine buffers in SDS-PAGE electrophoresis.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230353#application-of-tris-glycine-buffers-in-sds-page-electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com